Product packaging for Cylindrocarpidine(Cat. No.:)

Cylindrocarpidine

Cat. No.: B1200303
M. Wt: 398.5 g/mol
InChI Key: KUIPLVUMWWQJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cylindrocarpidine is a natural product identified as belonging to the class of organic compounds known as depsides and depsidones . It is a very strong basic compound (based on its pKa) and was isolated from the plant Aspidosperma cylindrocarpon . The molecular formula is C 23 H 30 N 2 O 4 with an average molecular weight of 398.503 g/mol . A related compound, 10-oxo-cylindrocarpidine (C 23 H 28 N 2 O 5 ), has also been documented . Please note that the specific biological activity, mechanism of action, and detailed research applications for this compound are not defined in the current scientific literature. This product is intended for research use only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O4 B1200303 Cylindrocarpidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 2-(8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl)acetate

InChI

InChI=1S/C23H30N2O4/c1-15(26)25-18-8-10-22(14-19(27)29-3)9-5-12-24-13-11-23(18,21(22)24)16-6-4-7-17(28-2)20(16)25/h4,6-7,18,21H,5,8-14H2,1-3H3

InChI Key

KUIPLVUMWWQJEH-UHFFFAOYSA-N

SMILES

CC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=C1C(=CC=C5)OC)CC(=O)OC

Canonical SMILES

CC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=C1C(=CC=C5)OC)CC(=O)OC

Synonyms

cylindrocarpidine

Origin of Product

United States

Occurrence and Isolation of Cylindrocarpidine

Methodologies for Extraction and Purification

Chromatographic Techniques for Isolation

Conventional Chromatographic Techniques

Conventional chromatographic techniques are fundamental to the isolation and purification of Cylindrocarpidine from crude plant extracts. researchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netmdpi.com

A common strategy for alkaloid separation involves an initial acid-base liquid-liquid extraction. This technique leverages the basicity of the nitrogen atom in the alkaloid structure, which allows it to form salts with acids. These salts are water-soluble, while the free-base form is soluble in organic solvents, enabling a preliminary separation from non-basic compounds. researchgate.net

Following initial extraction, column chromatography is a principal technique employed. researchgate.netscielo.br In this method, a solid adsorbent, such as silica (B1680970) gel or alumina, acts as the stationary phase, packed into a glass column. asccollegekolhar.in The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. The separation occurs as different alkaloids in the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. asccollegekolhar.in Researchers often use a gradient of solvent polarity to effectively elute the various compounds. For the alkaloids from Aspidosperma cylindrocarpon, combinations of solvents like chloroform (B151607) and methanol (B129727) are often used. researchgate.net

Thin-Layer Chromatography (TLC) is another crucial conventional technique, primarily used for monitoring the progress of the separation achieved by column chromatography. researchgate.netasccollegekolhar.in It operates on the same principle but uses a thin layer of adsorbent coated on a plate. asccollegekolhar.in By spotting the collected fractions from the column onto a TLC plate and developing it with an appropriate solvent system, chemists can identify which fractions contain the desired compound, this compound.

The table below summarizes the conventional chromatographic techniques used in the isolation of alkaloids like this compound.

TechniquePrincipleRole in Isolation
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel) from a liquid mobile phase. asccollegekolhar.inPrimary purification step to separate individual alkaloids from the crude extract. researchgate.net
Thin-Layer Chromatography (TLC) Similar principle to column chromatography but on a smaller scale using a thin layer of adsorbent on a plate for rapid analysis. asccollegekolhar.inMonitoring fractions from column chromatography to identify those containing the target compound. researchgate.net
Liquid-Liquid Partitioning Separation based on the differential solubility of compounds between two immiscible liquid phases (e.g., an organic solvent and an aqueous buffer). researchgate.netInitial cleanup of the crude extract, separating basic alkaloids from neutral and acidic compounds. researchgate.net

Historical Perspectives on Isolation

The discovery and isolation of this compound date back to the "golden age" of natural product chemistry. The compound was first isolated in 1960 by a research group led by the renowned chemist Carl Djerassi. acs.org The isolation was achieved from the bark of the South American tree Aspidosperma cylindrocarpon Müll.Arg. acs.orgresearchgate.net

This pioneering work was part of a broader investigation into the chemical constituents of Aspidosperma species, which were proving to be a rich source of novel alkaloids. psu.edu The initial report detailing the isolation and structure elucidation of this compound, along with the related alkaloids Cylindrocarpine and Pyrifolidine, was published in 1961. psu.eduupenn.edu These early studies relied on the classical methods of the time, including extensive solvent-based extraction followed by meticulous separation using conventional chromatographic techniques like column chromatography on alumina. The structure of the isolated compound was then determined through a combination of chemical degradation studies and the spectroscopic methods available at the time, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which was then an emerging technique.

Biosynthesis of Cylindrocarpidine

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for Aspidosperma alkaloids, encompassing Cylindrocarpidine, begins with the condensation of two key precursor molecules. caltech.edursc.orgnih.govmit.edu This initial step leads to a central intermediate from which a diverse array of MIAs can be derived through subsequent enzymatic transformations and skeletal rearrangements. researchgate.netresearchgate.net

The primary precursor molecules for the biosynthesis of monoterpene indole (B1671886) alkaloids are tryptamine (B22526) and secologanin. caltech.edursc.orgnih.govmit.eduresearchgate.netresearchgate.netrsc.org Tryptamine is an indolamine metabolite derived from the essential amino acid tryptophan through a single enzymatic decarboxylation step. researchgate.netwikipedia.org Secologanin, on the other hand, is a secoiridoid monoterpene. It is synthesized from geranyl pyrophosphate, which originates from the mevalonate (B85504) pathway used in terpenoid biosynthesis. wikipedia.org

The first critical enzymatic step in the biosynthesis of monoterpene indole alkaloids is the condensation of tryptamine and secologanin. researchgate.netresearchgate.netrsc.org This reaction is specifically catalyzed by the enzyme strictosidine (B192452) synthase. researchgate.netresearchgate.netnih.gov The product of this condensation is strictosidine, a key intermediate that serves as a common precursor for thousands of biologically active MIAs. rsc.orgnih.govresearchgate.netresearchgate.net

Following the formation of strictosidine, subsequent enzymatic steps involve deglycosylation and iminium condensation, which lead to the formation of 4,21-dihydrogeissoschizine. caltech.edursc.orgnih.gov This intermediate then undergoes a series of complex skeletal rearrangements, culminating in dehydrosecodine. caltech.edursc.orgnih.gov From dehydrosecodine, further transformations are envisioned, potentially involving a Diels-Alder cycloaddition or a stepwise enamine-Michael addition/Friedel-Crafts reaction/tautomerization cascade, which ultimately delivers tabersonine (B1681870). caltech.edursc.orgnih.gov Tabersonine serves as a general entry point into alkaloids of the Aspidosperma type, thereby enabling the biosynthesis of compounds like this compound. caltech.edursc.orgnih.gov While the general pathway to Aspidosperma alkaloids is well-established, the precise, detailed enzymatic steps specifically leading from tabersonine to this compound are complex and involve further tailoring reactions.

The Pictet-Spengler reaction is a fundamental chemical transformation widely utilized in both organic synthesis and the biosynthesis of plant alkaloids. nih.govmdpi.comwikipedia.orgresearchgate.net In the context of monoterpene indole alkaloid biosynthesis, it represents a crucial initial step. caltech.edursc.orgnih.gov This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by ring closure. wikipedia.org In biological systems, this reaction is typically catalyzed by enzymes, such as strictosidine synthase, which ensures the stereoselective synthesis of the β-carboline product. nih.govwikipedia.org The driving force for this reaction is the electrophilicity of an iminium ion, formed from the condensation of the aldehyde and amine under acidic conditions. wikipedia.org

Key Enzymatic Steps

Chemo-Enzymatic Approaches in Biosynthetic Studies

Chemo-enzymatic approaches represent an advanced strategy in the study and synthesis of natural products, including alkaloids. nih.govbeilstein-journals.org These methods strategically merge the efficiency and specificity of enzymatic synthesis, often mimicking natural biosynthetic pathways, with the precision and versatility of chemical synthesis. nih.govbeilstein-journals.orgnih.gov This integrated approach offers significant advantages, such as achieving high regio- and stereoselectivity, and can be more economically efficient compared to purely chemical methods. nih.gov

In biosynthetic studies, chemo-enzymatic syntheses can be categorized based on the role and timing of enzyme application. This includes regio- and stereoselective late-stage functionalization of core scaffolds, in situ generation of highly reactive intermediates, and the one-step construction of complex macrocyclic or fused multicyclic structures through regio- and stereoselective cyclization reactions. nih.gov While general examples of chemo-enzymatic total syntheses of natural products are well-documented, specific detailed applications directly targeting the complex later stages of this compound biosynthesis through these approaches are part of ongoing research in the broader field of alkaloid synthesis. nih.govbeilstein-journals.orgrsc.org

Genetic Basis for Biosynthetic Pathways

Advances in genomics have profoundly impacted the understanding of plant secondary metabolism, including the intricate biosynthetic pathways of alkaloids. mdpi.com Genomic research has been instrumental in elucidating the genetic basis and regulatory mechanisms governing the production of these complex natural compounds. mdpi.com This includes the identification of specific gene clusters responsible for initiating and executing various steps in the biosynthetic pathways. mdpi.combiorxiv.org

For monoterpene indole alkaloids, the strictosidine biosynthetic gene cluster, which is essential for initiating the MIA pathway, has been identified and its evolution plausibly traced. biorxiv.org The characterization of such gene clusters provides critical insights into the enzymes involved and their functional roles. Understanding the genetic basis of these pathways enables potential applications in synthetic biology, such as heterologous bioproduction of desired compounds or genetic engineering to optimize their yield or create novel analogs. mdpi.comnih.gov While the genetic underpinnings of the initial steps of MIA biosynthesis are increasingly clear, the complete genetic blueprint for every enzyme involved in the downstream, complex transformations leading specifically to this compound continues to be an area of active investigation.

Total Synthesis and Semisynthesis of Cylindrocarpidine and Analogues

Enantioselective Total Synthesis Approaches

The pursuit of enantiopure Cylindrocarpidine and its analogues has been a significant endeavor in synthetic organic chemistry, leading to the development of highly sophisticated strategies to control stereochemistry.

Early Synthetic Routes

Prior to more recent advancements, the total synthesis of this compound was primarily achieved through racemic routes. The first reported total synthesis of this compound and N-acetylcylindrocarpinol was accomplished in 1975 by Saxton and co-workers. github.io This early work provided a foundational understanding of the structural assembly of these complex alkaloids. github.io

Saxton's pioneering racemic synthesis of this compound relied on a late-stage Fischer indole (B1671886) synthesis. github.io This crucial transformation involved the cyclization of a ketone intermediate (specifically, ketone 10 as referenced in the literature) to construct the indole core of the alkaloid. github.io This approach, while significant for its time, did not afford the natural product in enantiomerically pure form. github.io

Advanced Enantioselective Strategies

A significant leap in the synthesis of this compound came with the development of catalytic enantioselective methods. In 2014, the Shao group achieved the catalytic enantioselective and divergent total syntheses of several Aspidosperma alkaloids, including (+)-10-oxothis compound, (+)-cylindrocarpidine, (−)-N-acetylcylindrocarpinol, and (+)-aspidospermine. github.ionih.govwikipedia.orgnih.gov This marked the first asymmetric total synthesis of (+)-cylindrocarpidine, addressing the long-standing challenge of stereocontrol. github.ionih.govwikipedia.orgnih.gov

A pivotal strategy in the advanced enantioselective syntheses of Aspidosperma alkaloids, including this compound, has been the implementation of palladium-catalyzed asymmetric allylic alkylation reactions. This methodology is highly effective for the construction of all-carbon quaternary stereocenters, which are ubiquitous and challenging features in the Aspidosperma alkaloid family.

The Shao group's route prominently featured a key Pd-catalyzed decarboxylative asymmetric allylation of carbazolones. github.ionih.govwikipedia.orgnih.gov This reaction allowed for the efficient introduction of the necessary stereochemistry early in the synthetic sequence. github.ionih.govwikipedia.orgnih.gov Beyond the Shao group's work, the Stoltz lab expanded the scope of asymmetric Pd-catalyzed allylic alkylation in 2016 to a novel class of substrates, dihydropyrido[1,2-a]indolones (DHPIs), yielding α-quaternary allylic alkylation products with consistently high yields and enantioselectivities across various substituents.

The enantioselective synthesis developed by the Shao group is notable for its conciseness and divergent nature, enabling access to multiple Aspidosperma alkaloids from a shared starting material. github.ionih.govwikipedia.orgnih.gov Their route to (+)-cylindrocarpidine and related compounds was accomplished in 11 steps from a common precursor. github.ionih.govwikipedia.orgnih.gov This common precursor (e.g., precursor 15 or 12) was efficiently prepared from readily available commercial materials, such as 2-methoxyaniline and cyclohexane-1,3-dione. github.io This strategy highlights the efficiency and practicality of their synthetic approach.

Total Synthesis of (+)-Cylindrocarpidine

The catalytic enantioselective total synthesis of (+)-cylindrocarpidine (often referred to as compound 1 or 11 in the literature) was successfully achieved by the Shao group in 2014. github.ionih.govwikipedia.orgnih.gov This landmark synthesis proceeded in 11 steps from a common carbazolone precursor, demonstrating a highly efficient and stereocontrolled pathway to the natural product. github.ionih.govwikipedia.orgnih.gov

Total Synthesis of Related Oxo-Cylindrocarpidine Analogues

Recent advancements have enabled the catalytic enantioselective and divergent total syntheses of Aspidosperma alkaloids, including (+)-10-Oxothis compound (91) and (+)-Cylindrocarpidine (93), along with (−)-N-acetylcylindrocarpinol and (+)-Aspidospermine (81). These syntheses were accomplished in 11 steps from a common precursor (15), utilizing a highly concise route. mdpi.comnih.govvdoc.pub A key feature of this approach involves three metal-catalyzed reactions, notably a palladium-catalyzed decarboxylative asymmetric allylation of carbazolones. mdpi.comvdoc.pub This method represents the first total synthesis of (+)-10-oxothis compound and the first asymmetric total synthesis of (+)-cylindrocarpidine and (−)-N-acetylcylindrocarpinol. mdpi.comnih.govvdoc.pub

For the synthesis of (+)-10-Oxothis compound, the process involved the reduction of an imine (15) to a free amine (26) using sodium borohydride (B1222165) (NaBH4), followed by its acylation to compound 27. mdpi.comnih.gov Subsequent oxidation of the allyl group was achieved via an osmate–periodate procedure, yielding aldehyde 28 in 85% yield. mdpi.comnih.gov The final step involved the oxidation of the aldehyde group with iodine (I2) in the presence of potassium hydroxide (B78521) (KOH) to produce the target molecule, (+)-10-oxothis compound (91). mdpi.comnih.gov Similarly, oxidation of a related compound (92) under analogous conditions yielded (+)-Cylindrocarpidine (93). mdpi.comnih.gov

Total Synthesis of Racemic this compound

The initial total synthesis of racemic this compound (1) was reported in 1975 by Saxton and co-workers. nih.gov Their strategy notably employed a late-stage Fischer indole synthesis, proceeding through a specific ketone intermediate (10). nih.gov

Fischer Indolization Strategies

Fischer indolization has been a pivotal strategy in the total synthesis of various indole alkaloids, including this compound and Aspidospermine (B1204331). Saxton's 1975 synthesis of this compound utilized a late-stage Fischer indole synthesis. nih.gov Similarly, Stork's pioneering synthesis of Aspidospermine in 1963 also exploited a Fischer indolization of a tricyclic ketone intermediate (11). nih.gov This reaction is fundamental for constructing the indole core present in these complex natural products.

Stork's Synthesis Modifications

While Stork's seminal work in 1963 provided the first total synthesis of aspidospermine, his general synthetic approach, particularly the use of Fischer indolization of tricyclic ketone intermediates, has been influential in the synthesis of other Aspidosperma alkaloids. This compound has been synthesized by appropriate modification of Stork's route to aspidospermine. nih.gov This adaptation involved constructing an aspidospermidine (B1197254) analogue containing an angular allyl group, which could then be transformed into the functionalized two-carbon unit characteristic of this compound in the later stages of the synthesis. nih.gov This highlights the adaptability of Stork's foundational strategies to access structurally related compounds within the Aspidosperma family.

Semisynthetic Modifications and Derivatization Strategies

Semisynthesis, or partial chemical synthesis, is a valuable approach in natural product chemistry that utilizes complex chemical compounds isolated from natural sources as starting materials to produce other novel compounds. uniroma1.ittapi.comwikipedia.org This method is particularly advantageous for compounds with high molecular weights or complex molecular structures, as it often requires fewer chemical steps compared to total synthesis, potentially leading to more cost-effective production. uniroma1.itwikipedia.org The aim of semisynthesis in drug discovery is typically to retain the desired medicinal activity of the natural compound while modifying other characteristics, such as improving solubility or overcoming drug resistance. nih.govuniroma1.itwikipedia.org Aspidosperma alkaloids, including this compound, have been targets for exhaustive study through semisynthesis.

Chemical Transformations of Natural Precursors

In semisynthesis, living organisms serve as efficient chemical factories, producing structurally complex biomolecules through biosynthesis. uniroma1.itwikipedia.org These natural biomolecules, often too intricate or costly to produce solely by total synthesis, are then chemically transformed to yield new derivatives. uniroma1.itwikipedia.org While the general principle of using natural precursors for semisynthesis is well-established for various alkaloids, including those of the Aspidosperma type, specific detailed chemical transformations of natural precursors directly leading to this compound or its analogues were not explicitly detailed in the provided search results. Aspidospermidine, being a simpler representative of the Aspidosperma class, is known to serve as a precursor from which more complex structural alkaloids are synthesized. mdpi.com

Structural Elucidation and Stereochemical Assignment

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in organic chemistry for determining the structure of organic compounds, including complex natural products like cylindrocarpidine. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been instrumental in its characterization.

One-dimensional NMR spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides crucial information about the number, type, and connectivity of hydrogen and carbon atoms within the molecule.

¹H NMR Data Analysis: The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at frequencies such as 400 MHz, reveals characteristic signals corresponding to various proton environments. Aromatic protons typically appear as multiplets in the region of δ 6.85-7.12. Signals for methoxy (B1213986) and carbomethoxy groups are observed as sharp singlets. Other notable signals include a broad singlet for a methine proton at δ 4.47 and various multiplets and doublets for aliphatic and other protons, indicating the complex ring system. For instance, a triplet at δ 2.93 (J = 7.8 Hz) and a doublet at δ 2.54 (J = 16.8 Hz) are observed. The hydrogen attached to CH-21 is typically found around δ 2.2.

Table 1: Selected ¹H NMR Chemical Shifts for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityJ (Hz)IntegrationAssignment
7.12t7.91HAromatic H
6.85-6.94m-2HAromatic H
4.47br s-1HCH
4.04s-1HCH
3.89s3H-OMe
3.61s3H-CO₂Me
2.93t7.81HCH
2.54d16.81HCH₂
2.20s3H-Ac
2.22-2.29m-1HCH₂
1.98-2.12m-3HAliphatic
1.86-1.95m-1HAliphatic
1.67-1.74m-2HAliphatic
1.50-1.61m-2HAliphatic
1.41-1.49m-1HAliphatic
1.28-1.33m-1HAliphatic

¹³C NMR Data Analysis: ¹³C NMR spectroscopy provides information on the carbon backbone and functional groups. For this compound, specific carbon chemical shifts have been reported, such as δC 171.0 for C-18 and δC 42.0 for CH₂-19. The presence of an acetyl group and a carbomethoxy group is also reflected in the ¹³C NMR spectrum.

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms and determining the relative stereochemistry of complex molecules. These methods include Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between coupled protons, allowing for the tracing of proton spin systems within the molecule. This helps in identifying adjacent protons and establishing fragments of the structure.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC (or HSQC) experiments show direct correlations between protons and the carbons to which they are attached. This is crucial for assigning specific proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal spatial proximity between protons, regardless of whether they are directly bonded or coupled. This technique is vital for determining the relative stereochemistry and conformation of the molecule.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern, which aids in structural elucidation. High-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed for the characterization of this compound, providing precise mass measurements. Additionally, high-resolution mass spectra (HRMS) have been recorded using Fourier transform ion cyclotron resonance mass spectrometers (FTICR-MS) with electrospray ionization (ESI) or direct analysis in real time (DART) sources, coupled with time-of-flight (TOF) or quadrupole time-of-flight (q-TOF) mass analyzers.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. For this compound, IR spectra have been obtained using techniques such as thin films deposited on NaCl plates with instruments like the Perkin Elmer Spectrum BXII spectrometer. Characteristic absorption bands for this compound have been reported, including peaks at 2920, 1660, 1550, 1480, 1200, 1068, 750, and 720 cm⁻¹. These bands are indicative of various functional groups such as C-H stretching, carbonyl stretching (e.g., ester, amide), and aromatic ring vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule, particularly conjugated systems and chromophores. For this compound, UV-Vis data has been used in its structural elucidation. The UV spectrum of this compound exhibits absorption maxima (λmax) and corresponding molar absorptivities (logε) at 218 nm (logε 4.35), 260 nm (logε 3.93), and an inflection (infl.) at 284-292 nm (logε 3.50). A minimum absorption (λmin) is observed at 238 nm (logε 3.70). These absorption patterns are characteristic of the indole (B1671886) chromophore and other conjugated systems present in the alkaloid structure.

Table 2: UV-Vis Spectroscopic Data for this compound

λmax (nm)logεNotes
2184.35
2603.93
284-2923.50Inflection
λmin (nm)logε
2383.70

Molecular and Cellular Mechanisms of Biological Action Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects

Studies in Non-Human Biological Systems

Anti-parasitic Mechanisms (e.g., Anti-malarial, Anti-leishmanial) in in vitro models

Cylindrocarpidine has shown activity against parasitic organisms. In in vitro models, it exhibited weak activity against chloroquine-resistant strains of Plasmodium falciparum, with an IC50 value of 127.97 ng/ml wikipedia.org. While the specific molecular mechanism of this compound's anti-malarial action is not explicitly detailed in the available literature, other antimalarial drugs and natural compounds often exert their effects through various mechanisms. These can include the inhibition of hemozoin formation, a detoxification process crucial for the parasite's survival, or interference with nucleic acid synthesis nih.govnih.govdrugbank.com. Some antimalarial agents also target the parasite's apicoplast, a non-photosynthetic plastid, or interfere with folate biosynthesis pathways scielo.brnih.gov.

Regarding anti-leishmanial activity, no direct mechanistic studies on this compound were found. However, general mechanisms for antileishmanial compounds in in vitro models often involve inducing apoptosis in the parasite, altering mitochondrial membrane potential, disrupting cell integrity, or increasing the production of reactive oxygen species (ROS) nih.govscielo.org.comdpi.commdpi.com. Some antileishmanial drugs, such as miltefosine, are known to perturb ether-lipid metabolism and interact with sterols in the parasite membrane dntb.gov.ua.

Table 1: Anti-parasitic Activity of this compound in in vitro Models

Parasite SpeciesStrainIC50 (ng/ml)Reference
Plasmodium falciparumChloroquine-resistant127.97 wikipedia.org

Antimicrobial Mechanisms in Microorganisms (e.g., Antibacterial, Antifungal)

This compound, as an indole (B1671886) alkaloid, is broadly mentioned in reviews as possessing antimicrobial properties, including antibacterial and antifungal activities wikipedia.orgdntb.gov.ua. However, specific detailed mechanisms of action for this compound against bacteria or fungi have not been fully elucidated in the provided sources.

For antibacterial activity, general mechanisms observed for other natural alkaloids in in vitro studies include the disruption of bacterial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with bacterial metabolism mdpi.comscielo.brnih.govnih.govnih.gov. Some alkaloids also act as efflux pump inhibitors, which can combat bacterial resistance mechanisms scielo.br. For instance, silver ions, used as antibacterial agents, can cause considerable changes in bacterial cell membranes nih.govscielo.br.

In terms of antifungal mechanisms, while this compound's direct mode of action is not specified, other antifungal agents often target essential fungal components. Common mechanisms include the disruption of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane, or interference with cell wall formation mdpi.commdpi.complos.orgnih.gov. Some compounds, such as certain chromone (B188151) derivatives, are believed to act on the fungal plasma membrane mdpi.com.

Target Identification and Validation in Non-Human Models

Direct information on the specific target identification and validation for this compound in non-human models is limited in the current literature. However, the broader field of drug discovery employs various computational and experimental approaches for target identification of small organic molecules. These methods include chemical similarity searching, data mining, machine learning algorithms, panel docking, and the analysis of bioactivity spectra nih.govmit.edu. For example, molecular docking studies are frequently used to predict potential selective therapeutic targets for compounds with antileishmanial activity nih.gov. The synthesis of Aspidosperma alkaloids, a class to which this compound belongs, is an active area of research driven by their diverse biological activities, which may eventually lead to target elucidation acs.orgnih.govmit.edursc.orgcaltech.edu.

Mechanistic Exploration of Biological Responses (e.g., Cell Cycle Arrest in in vitro models)

The specific effects of this compound on cell cycle arrest in in vitro models have not been detailed in the provided search results. However, many natural compounds and therapeutic agents are known to induce cell cycle arrest as a key biological response, particularly in the context of antiproliferative activities. The mechanisms of induced cell cycle arrest in in vitro models are diverse and can involve:

Disruption of Microtubule Function: Agents like nocodazole (B1683961) or taxol can interfere with microtubule dynamics, leading to arrest at the G2/M phase (mitosis) wikipedia.orgnih.govmdpi.com. This perturbation can prevent proper chromosome segregation and ultimately induce apoptosis mdpi.com.

DNA Damage Response: Chemotherapeutic agents that cause DNA damage can trigger cell cycle checkpoints, leading to arrest in various phases (G1, S, or G2) to allow for DNA repair nih.govresearchgate.net. Proteins like p53 and cyclin-dependent kinase (CDK) inhibitors (e.g., p21) play crucial roles in these checkpoints nih.govnih.gov.

Inhibition of Cell Cycle Regulators: Compounds can directly inhibit the activity of cyclin-dependent kinases (CDKs) or affect the expression levels of cyclins, which are key proteins regulating cell cycle progression nih.govnih.gov. For instance, some compounds can induce G1 arrest by upregulating p21 or p27, or G2/M arrest by affecting cyclin B1 and CDK1 nih.govnih.govfrontiersin.org.

While these mechanisms are well-established for various compounds, direct evidence linking this compound to specific cell cycle arrest mechanisms in in vitro models is not available in the provided sources.

Advanced Analytical Methodologies for Cylindrocarpidine Research

High-Resolution Separation Techniques

Separating Cylindrocarpidine from a complex mixture of related alkaloids, often present in crude plant extracts, is a significant challenge. universiteitleiden.nl High-resolution separation techniques are indispensable for isolating the compound in a pure form, which is a prerequisite for accurate structural elucidation and biological testing.

HPLC-MS/MS for Metabolite Profiling

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of this compound and other aspidospermine-type alkaloids. nih.govmdpi.com This method combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for identifying and quantifying alkaloids in complex mixtures, such as plant extracts or biological samples. mdpi.comrsc.orgbund.de

The process typically begins with sample preparation, often involving solid-phase extraction (SPE) to pre-concentrate the alkaloids and remove interfering substances. mdpi.comnih.gov The extract is then injected into an HPLC system, where compounds are separated based on their affinity for a stationary phase, most commonly a C18 reversed-phase column. universiteitleiden.nlmdpi.com A gradient elution with a mobile phase, often consisting of water and acetonitrile (B52724) with additives like formic acid, allows for the effective separation of various alkaloids. rsc.org

As the separated compounds elute from the column, they are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer. nih.govscielo.br In tandem MS (MS/MS), precursor ions corresponding to the mass of this compound are selected and fragmented to produce a characteristic pattern of product ions. scielo.br This fragmentation pattern serves as a molecular fingerprint, enabling definitive identification even at trace levels. scielo.brresearchgate.net This targeted approach, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and is widely used for quantitative studies. scielo.brnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Indole (B1671886) Alkaloid Analysis This table presents typical starting parameters for the analysis of monoterpene indole alkaloids. Actual conditions would require optimization for this compound.

Parameter Setting Purpose
HPLC System
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) Provides high-resolution separation of alkaloids based on polarity. rsc.org
Mobile Phase A Water + 0.1% Formic Acid Acidifies the mobile phase to improve peak shape and ionization efficiency. rsc.org
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic solvent used to elute compounds from the column. rsc.org
Flow Rate 0.3 mL/min Typical flow rate for analytical UHPLC systems. rsc.org
Gradient 5% to 95% B over 20 minutes Gradually increases solvent strength to elute a wide range of metabolites.
MS/MS System
Ionization Source Electrospray Ionization (ESI), Positive Mode Efficiently ionizes alkaloids, which are basic compounds. nih.gov
Scan Mode Multiple Reaction Monitoring (MRM) Provides high sensitivity and specificity for quantification by monitoring specific precursor-to-product ion transitions. scielo.br
Precursor Ion (Q1) [M+H]⁺ for this compound Selects the protonated molecular ion of the target analyte.
Product Ions (Q3) Specific fragments Characteristic fragments used for confirmation and quantification. scielo.br

Chiral Chromatography for Enantiomeric Purity

Many alkaloids, including those of the aspidospermine (B1204331) class, are chiral and can exist as enantiomers. nih.govnih.gov These mirror-image isomers can have vastly different biological activities. selvita.com Therefore, determining the enantiomeric purity of this compound is critical. Chiral chromatography is the definitive method for separating enantiomers. researchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel®), are widely used and have demonstrated excellent enantioselectivity for a broad range of indole alkaloids. nih.govorochem.com The separation can be performed using HPLC or, increasingly, Supercritical Fluid Chromatography (SFC), which often provides faster and more efficient separations with reduced solvent consumption. selvita.commdpi.com The choice of mobile phase and column temperature are critical parameters that must be optimized to achieve baseline resolution of the enantiomers. mdpi.com

Table 2: Common Chiral Stationary Phases (CSPs) for Alkaloid Separation This table lists CSPs known for their effectiveness in separating chiral alkaloids and related compounds.

Chiral Stationary Phase Selector Type Typical Application
Chiralpak® AD / Chiralcel® OD Amylose / Cellulose tris(3,5-dimethylphenylcarbamate) Broad-spectrum enantioseparation of various alkaloid classes. nih.gov
Chiralpak® IA / IB Immobilized Amylose / Cellulose derivative Offers enhanced solvent compatibility, allowing for a wider range of mobile phases. orochem.com
Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate) Effective for separating azole fungicides and other chiral compounds. mdpi.com
Protein-based CSPs e.g., α1-acid glycoprotein (B1211001) (AGP) Used for separating chiral drugs and metabolites in biological fluids. researchgate.netchiraltech.com

Advanced Spectroscopic Techniques for Structural Characterization

Once isolated, the precise chemical structure of this compound, including its complex stereochemistry, must be confirmed. Advanced spectroscopic techniques are essential tools for this purpose, providing unambiguous data on connectivity and spatial arrangement.

Cryo-Probe NMR for Sensitivity Enhancement

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules. bruker.com However, natural products like this compound are often isolated in very small quantities (micrograms), making it difficult to obtain high-quality NMR data with conventional probes. rsc.org

Cryo-Probe NMR technology represents a major breakthrough in this area. hyphadiscovery.com By cooling the detection coil and preamplifier to cryogenic temperatures (around 20 K), thermal noise is dramatically reduced, resulting in a significant enhancement in signal-to-noise ratio—typically a four-fold or greater improvement over room temperature probes. rsc.org This heightened sensitivity allows for the acquisition of a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) on samples as small as 10-30 micrograms. hyphadiscovery.comresearchgate.net This capability is crucial for piecing together the complex carbon skeleton of this compound and determining its relative stereochemistry through the analysis of through-bond and through-space correlations. hyphadiscovery.com

High-Resolution Mass Spectrometry (HRMS)

While HPLC-MS/MS is excellent for quantification, High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. uni-rostock.de Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS provide extremely high resolving power and mass accuracy, typically below 1 part-per-million (ppm). uni-rostock.denih.gov

This precision allows for the determination of a molecule's exact mass, which can be used to calculate a unique and unambiguous molecular formula. uni-rostock.de For this compound, HRMS can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions) that might be present in a sample. mdpi.com This data is a fundamental requirement for the identification of novel compounds and for the structural confirmation of known ones. scispace.com

Table 3: Hypothetical HRMS Data for this compound This table illustrates the high precision of HRMS for determining the elemental composition of this compound ([M+H]⁺).

Parameter Value Significance
Molecular Formula C₂₃H₃₀N₂O₂ The known chemical formula for this compound.
Calculated Exact Mass 383.23800 The theoretical exact mass of the protonated molecule ([C₂₃H₃₁N₂O₂]⁺).
Measured Exact Mass 383.23795 A hypothetical measured value from an HRMS instrument.
Mass Accuracy -0.13 ppm The difference between the measured and calculated mass, demonstrating high accuracy. nih.gov

Vibrational Spectroscopy (Raman, FTIR) for Solid-State Characterization

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the solid-state structure of a compound. researchgate.net These two techniques are complementary and probe the vibrational modes of a molecule. thermofisher.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, and it is particularly sensitive to polar functional groups with a strong change in dipole moment, such as carbonyl (C=O) and amine (N-H) groups. sapub.orggatewayanalytical.com Raman spectroscopy involves the inelastic scattering of laser light and is highly sensitive to non-polar, symmetric bonds, such as carbon-carbon bonds within the aromatic and aliphatic portions of the alkaloid skeleton. gatewayanalytical.commdpi.com

For this compound, these techniques can be used to confirm the presence of key functional groups (e.g., the ester carbonyl, the N-acetyl group, and the indole ring). researchgate.net Furthermore, they are powerful tools for studying the solid-state properties of the material, such as polymorphism—the ability of a compound to exist in different crystal forms. acs.org Different polymorphs can have different physical properties, and vibrational spectroscopy can readily distinguish between them based on subtle shifts in their spectral fingerprints. acs.org

Table 4: Characteristic Vibrational Frequencies for Functional Groups in this compound This table provides approximate frequency ranges for key functional groups found in this compound, observable by FTIR and Raman spectroscopy.

Functional Group Bond Technique Approximate Wavenumber (cm⁻¹)
Indole N-H N-H stretch FTIR 3400 - 3300
Aromatic C-H C-H stretch FTIR, Raman 3100 - 3000
Aliphatic C-H C-H stretch FTIR, Raman 3000 - 2850
Ester Carbonyl C=O stretch FTIR 1750 - 1735
Amide Carbonyl (N-Acetyl) C=O stretch FTIR 1680 - 1630
Aromatic Ring C=C stretch Raman, FTIR 1600 - 1450
C-N Bonds C-N stretch FTIR 1350 - 1000

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern natural product research, offering profound insights into molecular structure, stability, and reactivity. For complex alkaloids like this compound, these in silico methods provide a powerful complement to experimental techniques, enabling researchers to tackle challenges that are difficult or impossible to address through laboratory work alone. Advanced computational methodologies, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are pivotal in predicting the three-dimensional structures of these molecules, elucidating complex reaction mechanisms, and exploring their interactions with biological targets.

Density Functional Theory (DFT) for Structural Prediction and Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be exceptionally valuable in the study of Aspidosperma alkaloids for both structural confirmation and understanding reaction pathways.

Structural Prediction and Elucidation: The precise three-dimensional structure of a complex natural product is fundamental to understanding its properties. While NMR spectroscopy is the primary experimental tool for structure elucidation, DFT calculations provide a critical layer of validation and refinement. By calculating theoretical NMR chemical shifts, researchers can compare them with experimental data to confirm or revise proposed structures. This is particularly crucial when experimental data is ambiguous or when dealing with novel, stereochemically complex scaffolds.

For instance, in the structural analysis of related Aspidosperma alkaloids, DFT has been used to resolve conformational questions. A study on braznitidumine, an alkaloid from Aspidosperma nitidum, employed DFT calculations (at the BLYP/6-31G* level) to perform a conformational analysis. semanticscholar.org This theoretical approach confirmed a folded conformation that was initially suggested by 2D NMR (NOESY) experiments, demonstrating the synergy between computational and experimental data. semanticscholar.org Similarly, DFT calculations of NMR chemical shifts were instrumental in the definitive structure elucidation of new bisindole alkaloids composed of eburnane and Aspidosperma units. acs.org

A comprehensive computational study on (±)-aspidospermidine, which shares the core pentacyclic framework of this compound, highlights the power of DFT. doi.org In this work, conformational analysis was performed using the B3LYP/6-31G(d,p) level of theory to identify stable conformers. doi.org Subsequent re-optimization with a larger basis set (6-311++G(d,p)) allowed for the accurate simulation of spectroscopic data (¹H and ¹³C NMR, FT-IR), which showed excellent correlation with experimental values. doi.org Such studies often use the Gauge-Independent Atomic Orbital (GIAO) method for simulating NMR shifts, a well-established and reliable approach. doi.orgimist.ma

ParameterMethod/Basis SetApplication in Aspidosperma Alkaloid ResearchReference
Geometry Optimization B3LYP/6-31G(d,p)Initial conformational analysis and prediction of stable structures. doi.org
Geometry Optimization BLYP/6-31G*Conformational analysis to validate structures derived from NMR data. semanticscholar.org
NMR Chemical Shifts GIAO at B3LYP/6-311++G(d,p)Calculation of ¹H and ¹³C NMR chemical shifts for comparison with experimental spectra to confirm structural assignments. doi.org
Vibrational Frequencies B3LYP/6-311++G(d,p)Simulation of FT-IR spectra to assign vibrational modes. doi.org
Reaction Pathways PW6B95D3/def2-TZVPPCalculation of free energy profiles and transition states to predict the selectivity of cycloaddition reactions. chemrxiv.orgd-nb.info

Mechanism Elucidation: Beyond static structures, DFT is a powerful tool for mapping out the energetic landscapes of chemical reactions. This capability is vital for understanding the mechanisms of complex synthetic steps or biosynthetic pathways. mpg.depnas.org By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and selectivity of a given reaction. pku.edu.cn For example, DFT calculations have been employed to investigate the factors controlling reactivity and selectivity in Diels-Alder reactions used in the synthesis of various natural products. chemrxiv.orgd-nb.info These studies can reveal why a particular isomer is formed preferentially by comparing the activation free energies of different possible reaction pathways. chemrxiv.orgd-nb.infopku.edu.cn Computational studies have also been used to shed light on the mechanisms of palladium-catalyzed allylic alkylation reactions, which are strategic steps in the synthesis of several Aspidosperma alkaloids, including (+)-Cylindrocarpidine. rsc.org

Molecular Dynamics Simulations for Ligand-Target Interactions

While DFT is excellent for studying individual molecules or single reaction steps, Molecular Dynamics (MD) simulations are designed to explore the behavior of molecules over time, particularly their interactions within a larger biological system. nih.gov MD is a computational method that calculates the motion of atoms and molecules by iteratively solving Newton's equations of motion. mdpi.com This approach is fundamental to drug discovery, providing a dynamic view of how a ligand, such as this compound, might bind to and modulate the function of a protein target. mdpi.comnih.gov

MD simulations can be used to:

Assess Binding Stability: Once a potential binding pose of a ligand in a protein's active site is predicted (often through molecular docking), MD simulations can assess its stability. An incorrect pose will often see the ligand drift significantly, while a stable pose will be maintained throughout the simulation. windows.net

Explore Conformational Changes: Proteins are not static entities; they are flexible and adopt multiple conformations. windows.net MD simulations can capture the conformational dynamics of a protein upon ligand binding, revealing how the interaction may induce structural changes necessary for biological activity. nih.gov This is crucial for understanding phenomena like allosteric modulation or the opening of transient binding pockets.

Calculate Binding Free Energy: Advanced MD-based techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), allow for the estimation of binding free energies. windows.net These calculations provide a quantitative measure of the affinity between a ligand and its target, helping to rank and prioritize compounds during the lead optimization phase. windows.net

Elucidate Binding Pathways: MD can reveal the entire process of a ligand entering a binding site, providing insights into the kinetics of the interaction (the on- and off-rates), which can be just as important as the binding affinity itself. nih.gov

In the context of this compound and related alkaloids, MD simulations have been used to investigate their potential as inhibitors of amyloid fibril formation, a process implicated in neurodegenerative diseases. researchgate.net By simulating the alkaloid in the presence of amyloid-beta (Aβ) peptides, researchers can observe how the compound interacts with the peptides and potentially disrupts the aggregation process. researchgate.net

MD Simulation ApplicationDescriptionRelevance to this compound Research
Binding Pose Validation Simulating the docked protein-ligand complex to see if the ligand remains stably bound in its predicted orientation.Confirms the predicted interaction of this compound with a potential enzyme or receptor target.
Conformational Sampling Exploring the flexibility of the protein's binding pocket and the ligand to identify all relevant interaction modes.Reveals how a target protein might adapt its shape to accommodate this compound, potentially uncovering new binding opportunities.
Binding Free Energy Calculation Using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction.Quantifies the binding affinity of this compound to its target, allowing for comparison with other potential drug candidates.
Pathway and Kinetic Analysis Simulating the entire binding or unbinding event to understand the mechanism and rate of interaction.Provides insights into how quickly this compound binds and how long it remains bound, which are key determinants of its pharmacological effect.

Future Directions and Research Opportunities

Elucidation of Undiscovered Biosynthetic Genes

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs) like cylindrocarpidine begins with the precursor strictosidine (B192452). biorxiv.org The intricate enzymatic steps that follow, leading to the diverse array of Aspidosperma alkaloid skeletons, are orchestrated by a series of biosynthetic gene clusters (BGCs). mdpi.comnih.gov While the general pathway is understood, the specific genes responsible for the later, more specialized steps in this compound's formation are not fully characterized. biorxiv.orgmdpi.com

Future research will likely focus on genome mining of this compound-producing organisms, such as various species of Aspidosperma. mdpi.com By employing techniques like next-generation sequencing and bioinformatic tools such as antiSMASH and BiG-SCAPE, researchers can identify and annotate the BGCs involved. nih.govfrontiersin.org This approach has proven successful in uncovering novel BGCs from various microbial sources and can be applied to elucidate the complete biosynthetic pathway of this compound. frontiersin.orgfrontiersin.orgnih.gov Understanding the genetic blueprint for its synthesis could enable the heterologous expression of these genes in more easily culturable organisms, paving the way for a more sustainable and scalable production of this compound and its derivatives.

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of this compound and its analogues presents a significant challenge due to its complex, stereochemically rich pentacyclic scaffold. acs.org While several total syntheses have been reported, the development of more efficient and stereoselective methods remains a key objective. acs.orgmdpi.comresearchgate.net Future synthetic strategies will likely focus on the development of novel catalytic and stereoselective reactions that can streamline the construction of the core structure. nih.govpurdue.eduthieme.com

The use of chiral auxiliaries and catalysts in asymmetric synthesis will continue to be a major focus, aiming to control the formation of the multiple stereocenters with high precision. researchgate.netrsc.org Furthermore, the development of divergent synthetic routes, where a common intermediate can be elaborated into a variety of this compound analogues, is highly desirable for exploring structure-activity relationships. acs.orgresearchgate.net Innovations in areas such as C-H activation and domino reactions could also provide more atom-economical and step-efficient pathways to this complex molecule. researchgate.net

Mechanistic Studies of this compound's Biological Interactions

A deeper understanding of how this compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent. pitt.edupitt.edu Mechanistic studies will aim to identify the specific cellular targets and pathways that are modulated by this alkaloid. nih.govx-mol.comunr.edu Techniques such as affinity chromatography, surface plasmon resonance, and mass spectrometry can be employed to identify binding partners and elucidate the kinetics of these interactions. nih.gov

Cell-based assays and 'omics' technologies (genomics, proteomics, metabolomics) will be instrumental in mapping the downstream effects of this compound on cellular processes. By understanding the intricate details of its mechanism of action, researchers can better predict its therapeutic efficacy and potential side effects. pitt.edupitt.edu

Exploration of New Analogues with Tuned Biological Activities

The synthesis of novel analogues of this compound offers the potential to fine-tune its biological activity, enhancing its therapeutic properties while minimizing undesirable effects. researchgate.net By systematically modifying the peripheral functional groups and the core scaffold of the molecule, medicinal chemists can explore the structure-activity relationship (SAR) of this alkaloid class. acs.org For instance, analogues with variations at the N-acyl position have already shown differences in their properties. mdpi.com

Future work will involve the rational design and synthesis of new derivatives based on computational modeling and a growing understanding of the compound's biological targets. acs.orgmdpi.com This exploration could lead to the discovery of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and its application to this compound research holds significant promise. scielo.brmdpi.com By leveraging large datasets of chemical structures and their corresponding biological activities, ML algorithms can develop quantitative structure-activity relationship (QSAR) models. mdpi.comnih.gov These models can then be used to predict the biological activity of virtual or newly synthesized this compound analogues, thereby accelerating the discovery of potent new compounds. uminho.pt

Deep learning approaches, such as deep neural networks (DNNs), can analyze complex chemical information and identify subtle patterns that may not be apparent through traditional analysis. scielo.brmdpi.com This can aid in the de novo design of novel this compound derivatives with desired biological activities. The use of AI can help prioritize synthetic efforts, reducing the time and cost associated with drug development. mdpi.com

Advanced Bioanalytical Strategies for In Situ Analysis

The development of advanced bioanalytical methods is essential for accurately quantifying this compound and its metabolites in complex biological matrices. nih.govcriver.com This is crucial for pharmacokinetic studies, which provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound. Future research will focus on developing highly sensitive and specific methods, such as liquid chromatography-mass spectrometry (LC-MS), for in situ analysis. nih.govnih.gov

In situ derivatization techniques can be employed to enhance the detection and quantification of this compound directly within biological samples, minimizing sample preparation and potential loss of the analyte. nih.gov These advanced analytical strategies will provide a more comprehensive understanding of the compound's behavior in biological systems, which is vital for its progression through the drug development pipeline. nih.gov

Q & A

Basic: What experimental methodologies are recommended for the structural characterization of cylindrocarpidine?

Answer:
Structural elucidation requires a multi-technique approach:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₉H₂₄N₂O₃ for this compound) .
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to map carbon-hydrogen frameworks and stereochemical centers.
  • X-ray crystallography for absolute configuration determination, particularly for novel derivatives .
  • Infrared (IR) spectroscopy to identify functional groups like carbonyls or methoxy groups.
    Standardization: Cross-validate results with published spectral data for known analogs (e.g., 12-demethoxythis compound) .

Advanced: How can divergent synthesis strategies optimize the production of this compound and its analogs?

Answer:
Divergent synthesis leverages shared intermediates to access multiple targets:

Core intermediate preparation : Start with aldehyde precursors (e.g., aldehyde 125) via hydride reduction and oxidative cleavage of olefins .

Functionalization pathways :

  • N-acylation for analogs like (-)-N-acetylthis compound .
  • Chemoselective reductions (e.g., NaBH₄) to preserve specific functional groups (e.g., pyrrolidin-2-one in (-)-10-oxothis compound) .

Stereochemical control : Use chiral catalysts or enantioselective alkylation to address C12/C13 stereocenters.
Validation: Compare yields and purity via HPLC and chiral column chromatography.

Basic: What analytical techniques are critical for assessing this compound purity in natural product extracts?

Answer:

  • Thin-layer chromatography (TLC) with UV/fluorescence detection for preliminary screening.
  • High-performance liquid chromatography (HPLC) coupled with UV/Vis or MS detectors for quantitative analysis.
  • Gas chromatography (GC-MS) for volatile derivatives.
    Methodological rigor: Include internal standards (e.g., deuterated analogs) and validate with spiked samples to ensure recovery rates >95% .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Answer:
Address discrepancies through:

Standardized bioassays : Replicate studies under controlled conditions (e.g., cell lines, incubation times).

Meta-analysis : Systematically compare literature data using tools like Cochrane Review methodologies to identify bias or variability in experimental designs (e.g., solvent differences, impurity thresholds) .

Structure-activity relationship (SAR) modeling : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., methoxy groups) with activity .
Documentation: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Basic: What are the key challenges in isolating this compound from natural sources?

Answer:

  • Low abundance : Requires large-scale extraction (e.g., from Tabernaemontana species) and enrichment via solvent partitioning .
  • Co-eluting compounds : Use preparative HPLC with gradient elution to separate structurally similar alkaloids.
  • Degradation risks : Stabilize extracts under inert atmospheres (N₂/Ar) and avoid prolonged light exposure .

Advanced: How can stereochemical inconsistencies in this compound synthesis be systematically addressed?

Answer:

Mechanistic studies : Probe reaction pathways (e.g., palladium-catalyzed allylic alkylation) using kinetic isotope effects (KIE) or DFT calculations .

Chiral auxiliaries : Employ Evans’ oxazolidinones or Sharpless epoxidation to enforce desired configurations.

Crystallographic validation : Resolve ambiguous NOE (nuclear Overhauser effect) data with X-ray structures .
Best practices: Document all stereochemical outcomes in supporting information for reproducibility .

Basic: What statistical methods are appropriate for analyzing this compound bioassay data?

Answer:

  • Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Principal component analysis (PCA) to identify outliers in high-throughput screening .
    Reporting standards: Include confidence intervals and p-values with adjustments for multiple comparisons .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) for critical intermediates.
  • Design of experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology.
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.